1-[2-(4-Iodophenoxy)ethyl]piperazine
CAS No.: 401502-52-1
Cat. No.: VC8113639
Molecular Formula: C12H17IN2O
Molecular Weight: 332.18 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(4-Iodophenoxy)ethyl]piperazine - 401502-52-1](/images/structure/VC8113639.png)
Specification
CAS No. | 401502-52-1 |
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Molecular Formula | C12H17IN2O |
Molecular Weight | 332.18 g/mol |
IUPAC Name | 1-[2-(4-iodophenoxy)ethyl]piperazine |
Standard InChI | InChI=1S/C12H17IN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 |
Standard InChI Key | WJJQCUSDKDWEAM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CCOC2=CC=C(C=C2)I |
Canonical SMILES | C1CN(CCN1)CCOC2=CC=C(C=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
1-[2-(4-Iodophenoxy)ethyl]piperazine (IUPAC name: 1-[2-(4-iodophenoxy)ethyl]piperazine) consists of a six-membered piperazine ring substituted at one nitrogen atom with a 2-(4-iodophenoxy)ethyl group. The iodine atom at the para position of the phenoxy moiety introduces significant steric and electronic effects, influencing both reactivity and biological activity.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 332.18 g/mol
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Exact Mass: 331.027 g/mol
Key Structural Features
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Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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4-Iodophenoxyethyl Substituent: An ethyl chain bridges the piperazine nitrogen to a phenoxy group substituted with iodine at the para position.
Physicochemical Characteristics
While experimental data for this specific compound are sparse, inferences from analogous piperazine derivatives suggest:
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Solubility: Likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and moderately soluble in ethanol. Limited aqueous solubility due to the hydrophobic iodophenoxy group .
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Melting Point: Unreported, but piperazine derivatives with similar substituents typically melt between 80–150°C .
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LogP: Estimated at ~3.5–4.0, indicating moderate lipophilicity .
Synthetic Methodologies
The synthesis of 1-[2-(4-Iodophenoxy)ethyl]piperazine follows alkylation strategies common to piperazine derivatives. A representative pathway involves:
Step 1: Preparation of 2-(4-Iodophenoxy)ethyl Chloride
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Etherification: React 4-iodophenol with 1,2-dichloroethane in the presence of a base (e.g., ) to yield 2-(4-iodophenoxy)ethyl chloride.
Step 2: Alkylation of Piperazine
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Reaction Conditions: Piperazine is reacted with 2-(4-iodophenoxy)ethyl chloride in a polar solvent (e.g., ethanol or water) under reflux. A molar excess of piperazine ensures monoalkylation .
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Purification: Post-reaction, the mixture is filtered to remove piperazine dihydrochloride byproducts. The crude product is isolated via solvent evaporation and further purified by vacuum distillation or recrystallization .
Yield and Optimization
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Key Variables: Solvent polarity, reaction temperature, and stoichiometric ratios critically influence yield and purity.
Pharmacological Profile and Receptor Interactions
Piperazine derivatives are extensively studied for their affinity to sigma receptors (σ₁ and σ₂), which modulate neurotransmitter systems and pain pathways . While direct data on 1-[2-(4-Iodophenoxy)ethyl]piperazine are unavailable, structural analogs provide compelling insights:
Sigma-1 Receptor (σ₁R) Interactions
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Mechanism: Piperazine-based compounds often act as σ₁R antagonists or agonists, influencing calcium signaling and neurotransmitter release .
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Hypothesized Activity: The iodine atom’s electron-withdrawing effect may enhance binding affinity to σ₁R compared to non-halogenated analogs .
Neuropharmacological Applications
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